Cbz-D-Trp-OH

Description

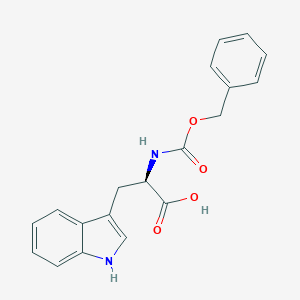

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297570 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2279-15-4 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cbz-D-Trp-OH chemical properties and structure

An In-depth Technical Guide to N-Carbobenzyloxy-D-tryptophan (Cbz-D-Trp-OH)

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Carbobenzyloxy-D-tryptophan, commonly referred to as this compound. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid D-tryptophan where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| Synonyms | N-(Benzyloxycarbonyl)-D-tryptophan, Z-D-Trp-OH, N-Cbz-D-Tryptophan | [1][2][3][4][5] |

| CAS Number | 2279-15-4 | [2][3][4][5] |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 338.36 g/mol | [2][3][5] |

| Appearance | White to light yellow or light orange crystalline powder | [3][5] |

| Melting Point | 122-124 °C | [5] |

| Boiling Point | 619.1 ± 55.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol; sparingly soluble in water. | [3][5] |

| pKa | 3.98 ± 0.10 (Predicted) | [3][5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3][5] |

Chemical Structure

The structure of this compound consists of a D-tryptophan core, which includes an indole side chain, with a carbobenzyloxy group attached to the alpha-amino group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-tryptophan with benzyl chloroformate under basic conditions.[3] This procedure, a modification of the Schotten-Baumann reaction, effectively installs the Cbz protecting group on the amino acid.

Methodology:

-

Dissolution: D-tryptophan is dissolved in an aqueous basic solution, such as sodium hydroxide or potassium carbonate, to deprotonate the amino group, making it nucleophilic.[3] The reaction is often performed in a mixed solvent system, like water-dioxane or water-ethanol, to aid solubility.[3]

-

Reaction: Benzyl chloroformate is added portion-wise to the cooled solution while maintaining the basic pH (typically pH 8-10).[6] The reaction mixture is stirred vigorously.

-

Quenching and Acidification: After the reaction is complete, the mixture is typically washed with an organic solvent (e.g., ether) to remove unreacted benzyl chloroformate and benzyl alcohol. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylic acid, causing the this compound product to precipitate.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in peptide synthesis. The Cbz group provides robust protection for the α-amino group, which can be removed by catalytic hydrogenation or strong acidic conditions that do not cleave the peptide from the resin support in certain strategies.

The following diagram illustrates a generalized workflow for incorporating a Cbz-protected amino acid into a growing peptide chain during SPPS.

Caption: Workflow for SPPS using this compound.

Purification of Peptides Containing this compound

After synthesis and cleavage from the solid support, crude peptides containing this compound are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO if solubility is an issue) and then diluted with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).[7] The solution should be centrifuged or filtered to remove particulates.

-

Chromatography: The sample is injected onto an appropriate RP-HPLC column (e.g., C18). A gradient of increasing organic solvent (acetonitrile) in an aqueous acidic mobile phase (water with 0.1% TFA) is used to elute the peptide.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column. The absorbance is monitored at a suitable wavelength (e.g., 214 nm and 280 nm) to detect the peptide.

-

Analysis and Lyophilization: The purity of the fractions is assessed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Applications in Research and Drug Development

This compound is primarily utilized as a chiral building block in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a common strategy in drug design to:

-

Increase Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This enhances the in vivo half-life of peptide-based drugs.

-

Modulate Biological Activity: The stereochemistry of an amino acid residue can be critical for its interaction with biological targets. Substituting an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in binding affinity and efficacy. D-Tryptophan has been synthesized as part of some potent oxytocin antagonists used to treat preterm labor.[5]

-

Induce Specific Secondary Structures: The presence of D-amino acids can induce specific turns or helical structures in peptides, which can be important for their biological function.

The Cbz protecting group is a classic and reliable choice for amino acid protection, particularly in solution-phase peptide synthesis and for specific applications in solid-phase synthesis where its stability and removal conditions are advantageous.

References

- 1. N-(Benzyloxycarbonyl)-D-tryptophan | C19H18N2O4 | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-Cbz-D-Tryptophan (Z-D-Trp-OH) - as an amino acid derivative/peptide KSM/WS Online | Advent [adventchembio.com]

- 3. guidechem.com [guidechem.com]

- 4. peptide.com [peptide.com]

- 5. N-Cbz-D-Tryptophan | 2279-15-4 [chemicalbook.com]

- 6. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of Cbz-D-Trp-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-α-carbobenzyloxy-D-tryptophan (Cbz-D-Trp-OH), a crucial building block in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available data, presents detailed experimental methodologies for solubility determination, and illustrates the logical workflow of such experiments.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of organic synthesis and pharmaceutical sciences, solubility is a critical physicochemical property that influences reaction kinetics, yield, and bioavailability. For protected amino acids like this compound, solubility dictates the choice of solvents for coupling reactions in peptide synthesis, as well as for purification techniques such as chromatography and crystallization.

Quantitative Solubility Data

The solubility of N-Benzyloxycarbonyl-l-tryptophan was determined across a range of temperatures in twelve different organic solvents. The data reveals a positive correlation between temperature and solubility across all tested solvent systems. The order of solubility at a given temperature was found to be: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water[1].

Table 1: Solubility of N-Benzyloxycarbonyl-l-tryptophan in Various Organic Solvents

| Solvent | Temperature (°C) | Molar Fraction (10^3 * x) | Solubility ( g/100g Solvent) |

| Methanol | 25 | 15.83 | 3.01 |

| 30 | 17.63 | 3.36 | |

| 35 | 19.60 | 3.75 | |

| 40 | 21.76 | 4.18 | |

| 45 | 24.13 | 4.66 | |

| Ethanol | 25 | 12.57 | 1.91 |

| 30 | 14.15 | 2.16 | |

| 35 | 15.89 | 2.43 | |

| 40 | 17.81 | 2.74 | |

| 45 | 19.93 | 3.08 | |

| n-Propanol | 25 | 10.16 | 1.27 |

| 30 | 11.52 | 1.45 | |

| 35 | 13.02 | 1.64 | |

| 40 | 14.68 | 1.86 | |

| 45 | 16.52 | 2.10 | |

| Isopropanol | 25 | 8.89 | 1.11 |

| 30 | 10.12 | 1.27 | |

| 35 | 11.48 | 1.44 | |

| 40 | 12.98 | 1.64 | |

| 45 | 14.64 | 1.85 | |

| n-Butanol | 25 | 7.15 | 0.77 |

| 30 | 8.21 | 0.89 | |

| 35 | 9.38 | 1.02 | |

| 40 | 10.68 | 1.16 | |

| 45 | 12.12 | 1.32 | |

| Acetone | 25 | 20.21 | 4.90 |

| 30 | 22.35 | 5.45 | |

| 35 | 24.69 | 6.06 | |

| 40 | 27.25 | 6.74 | |

| 45 | 30.06 | 7.50 | |

| Ethyl Acetate | 25 | 6.48 | 0.69 |

| 30 | 7.45 | 0.79 | |

| 35 | 8.53 | 0.91 | |

| 40 | 9.73 | 1.04 | |

| 45 | 11.06 | 1.19 | |

| Acetonitrile | 25 | 5.01 | 0.60 |

| 30 | 5.78 | 0.69 | |

| 35 | 6.63 | 0.80 | |

| 40 | 7.58 | 0.92 | |

| 45 | 8.64 | 1.05 |

Data extracted and compiled from a study on the L-enantiomer, which is expected to have identical solubility to the D-enantiomer in achiral solvents[1].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical research. Several methods can be employed, with the choice depending on the compound's properties, the solvent, and the desired accuracy. The most common methods are the gravimetric method and the shake-flask method coupled with a suitable analytical technique.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel, such as a jacketed glass flask, to prevent solvent evaporation.

-

Equilibration: The vessel is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously stirred using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stirring is stopped, and the suspension is allowed to stand for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a fine-porosity filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

Solvent Evaporation: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under vacuum at a controlled temperature until a constant weight of the dried solute is achieved.

-

Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined by difference. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Isothermal Shake-Flask Method with UV-Vis Spectroscopy

This method is particularly useful when the solute has a distinct chromophore, allowing for its quantification using UV-Vis spectroscopy.

Detailed Methodology:

-

Standard Curve Preparation: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Equilibration: An excess amount of this compound is added to the solvent in a series of sealed vials. These vials are then agitated in a shaker water bath at a constant temperature for a sufficient time to reach equilibrium.

-

Sample Processing: The vials are removed from the shaker, and the contents are allowed to settle. A portion of the supernatant is carefully withdrawn and filtered.

-

Dilution and Analysis: The clear filtrate is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The absorbance of the diluted solution is then measured using a UV-Vis spectrophotometer at the predetermined λmax.

-

Concentration Determination: The concentration of this compound in the saturated solution is calculated from the calibration curve, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical isothermal solubility determination experiment.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While direct quantitative data for this specific enantiomer is sparse, the data for its L-counterpart provides a reliable estimate. The experimental protocols outlined in this guide offer robust methods for determining the solubility of this compound and other related compounds, enabling scientists to make informed decisions regarding solvent selection and process optimization. The provided workflow diagram further clarifies the logical steps involved in these essential experimental procedures.

References

The Enduring Guardian: A Technical Guide to the Carbobenzyloxy (Cbz) Group in Amino Acid Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the selective protection of reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the carbobenzyloxy (Cbz or Z) group stands as a testament to elegant and effective design. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group revolutionized peptide chemistry, enabling the controlled, stepwise synthesis of oligopeptides for the first time. This technical guide provides an in-depth exploration of the Cbz group's central role in amino acid protection, detailing its mechanism of action, experimental protocols, and quantitative performance data.

The Core Principle: Reversible Masking of the Amino Group

The primary function of the Cbz group is to temporarily block the nucleophilic and basic nature of an amino acid's N-terminus. This "masking" prevents unwanted side reactions during subsequent chemical transformations, most notably the formation of amide bonds in peptide synthesis. The Cbz group, a benzyloxycarbonyl moiety, is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) or a related reagent.

The utility of the Cbz group lies in its strategic balance of stability and lability. It is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under specific, mild conditions that do not compromise the integrity of the newly synthesized molecule. This orthogonality to other protecting groups is a cornerstone of modern synthetic strategy.[1][]

Mechanism of Cbz Protection and Deprotection

Protection of the Amino Group

The protection of an amino acid with the Cbz group is typically carried out under alkaline conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[1][3]

Caption: Cbz protection of an amino acid.

Deprotection of the Amino Group

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[1] In this process, the Cbz-protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction involves the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]

Alternative deprotection methods exist for substrates that are sensitive to catalytic hydrogenation, such as those containing double bonds or sulfur. These methods include the use of strong acids like HBr in acetic acid or Lewis acids.[1][5]

Caption: Cbz deprotection via catalytic hydrogenolysis.

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection can be influenced by various factors, including the specific amino acid, solvent, base, catalyst, temperature, and reaction time. The following tables summarize representative quantitative data from the literature.

Table 1: Quantitative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Glycine | Cbz-Cl | NaHCO3 | Dioxane/H2O | 2 | 95 | [5] |

| L-Alanine | Cbz-Cl | NaHCO3 | THF/H2O | 20 | 90 | [1] |

| L-Phenylalanine | Cbz-Cl | Na2CO3/NaHCO3 | H2O | 1 | 92 | [5] |

| L-Proline | Cbz-Cl | NaHCO3 | Dioxane/H2O | 2 | 96 | [5] |

| ε-Aminocaproic Acid | Cbz-Cl | NaOH | H2O | 0.5 | 98 | [6] |

Table 2: Quantitative Data for Cbz Deprotection via Catalytic Hydrogenolysis

| Cbz-Protected Substrate | Catalyst | Hydrogen Source | Solvent | Time | Yield (%) | Reference |

| Cbz-Glycine | 10% Pd/C | H2 (1 atm) | Methanol | 2 | >95 | [7] |

| Cbz-L-Alanine | 10% Pd/C | H2 (1 atm) | Methanol | 3 | 98 | [8] |

| Cbz-L-Leucine | 10% Pd/C | H2 (1 atm) | Acetic Acid | 4 | 97 | [7] |

| Cbz-ε-[N-Cbz]Lys-OtBu | 10% Pd/C | H2 (1 atm) | EtOAc:EtOH:AcOH | 0.5 | 98 | [7] |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | HCONH4 | TPGS-750-M/H2O | 2 | >95 | [9] |

Experimental Protocols

General Protocol for N-Cbz Protection of an Amino Acid

This protocol is a generalized procedure based on common laboratory practices.[1][5]

-

Dissolution: Dissolve the amino acid in a suitable aqueous solvent system, such as a mixture of dioxane and water or THF and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to maintain a pH between 8 and 10.[5]

-

Addition of Cbz-Cl: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl), typically 1.1 to 1.5 equivalents, while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: General experimental workflow for Cbz protection.

General Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a generalized procedure for the removal of the Cbz group.[1][7]

-

Dissolution: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C), typically 5-10 mol%.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen. For higher pressures, a Parr hydrogenator can be used.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification is often not necessary due to the clean nature of the reaction.

Potential Side Reactions and Considerations

While the Cbz group is a robust and reliable protecting group, there are potential side reactions to consider:

-

Racemization: During the protection step, especially under strongly basic conditions, there is a risk of racemization of the chiral center of the amino acid.[5]

-

N-Benzyl Formation: Incomplete hydrogenolysis or the presence of insufficient hydrogen can lead to the formation of N-benzyl-protected tertiary amines as a side product.[5]

-

Catalyst Poisoning: Sulfur-containing amino acids, such as cysteine and methionine, can poison the palladium catalyst, hindering the deprotection reaction.

-

Orthogonality: While generally stable to acidic conditions, the Cbz group can be cleaved by strong acids like HBr in acetic acid.[1] This allows for an alternative deprotection strategy when hydrogenolysis is not feasible.

Conclusion

The carbobenzyloxy group remains a cornerstone of amino acid protection in organic synthesis. Its ease of introduction, stability under a range of conditions, and facile removal via catalytic hydrogenolysis have solidified its place in the synthetic chemist's toolbox for nearly a century. This technical guide has provided a comprehensive overview of the Cbz group's role, from its fundamental mechanisms to practical experimental protocols and quantitative data. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to employ this venerable protecting group in the synthesis of peptides and other complex molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. thalesnano.com [thalesnano.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Cbz-D-Trp-OH: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the synthesis of N-α-benzyloxycarbonyl-D-tryptophan (Cbz-D-Trp-OH) from the starting material D-tryptophan. This compound is a critical building block in peptide synthesis and the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a logical workflow for this essential chemical transformation.

Introduction

N-α-benzyloxycarbonyl-D-tryptophan (this compound) is a protected form of the non-proteinogenic amino acid D-tryptophan. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino functionality is a crucial step in peptide chemistry. This protection prevents the highly reactive amino group from participating in undesired side reactions during peptide bond formation, allowing for the controlled and sequential assembly of peptide chains.[1] The Cbz group, pioneered by Max Bergmann and Leonidas Zervas, is valued for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1]

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of D-tryptophan with benzyl chloroformate under basic conditions.[1] The reaction is typically performed in a biphasic system or a mixed aqueous-organic solvent to facilitate the reaction between the water-soluble amino acid and the organic-soluble benzyl chloroformate.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

D-Tryptophan + Benzyl Chloroformate --(Base)--> this compound + HCl

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of D-tryptophan, deprotonated under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and neutralization of the resulting protonated amine by the base yields the final Cbz-protected tryptophan. The base plays a crucial role in not only activating the amino group but also in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine and halt the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| D-Tryptophan (MW: 204.23 g/mol ) | 1.0 eq | |

| Benzyl Chloroformate (MW: 170.59 g/mol ) | 1.1 - 1.2 eq | |

| Base (e.g., NaHCO₃/K₂CO₃) | Excess to maintain pH 8-10 | [2] |

| Solvent | Water/Acetone mixture | [2] |

| Reaction Conditions | ||

| Temperature | 30 °C | [2] |

| Reaction Time | 3 hours | [2] |

| pH | 8 - 10 | [2] |

| Product | ||

| This compound (MW: 338.36 g/mol ) | - | [3] |

| Yield | ||

| Reported Yield | 94% | [2] |

| Characterization Data | ||

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 122-124 °C | [4] |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [3] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.

4.1. Materials and Reagents

-

D-Tryptophan

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (for extraction, if necessary)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

4.2. Procedure

-

Dissolution of D-Tryptophan: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-tryptophan (1.0 eq) in a mixture of water and acetone.

-

pH Adjustment: Add a mixture of sodium bicarbonate and potassium carbonate to the solution until the pH reaches and is maintained between 8 and 10. This can be monitored using a pH meter.

-

Reaction Initiation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution while maintaining the temperature and pH.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 30 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2 with 1M HCl. This will cause the this compound to precipitate out of the solution.

-

Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Purification (Recrystallization):

-

The crude product can be purified by recrystallization. While various solvent systems can be employed, a mixture of ethyl acetate and hexane or an aqueous ethanol solution is often effective. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the tryptophan indole ring protons, the α-proton, the β-protons, the benzylic protons of the Cbz group, and the aromatic protons of the benzyl group.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (122-124 °C).[4]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 339.1 for [M+H]⁺).

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformations involved.

References

The Role of Cbz-D-Trp-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among these, the Carboxybenzyl (Cbz or Z) group, particularly when applied to D-amino acids like D-Tryptophan (D-Trp), offers a robust method for the controlled assembly of peptide chains. This technical guide provides an in-depth exploration of the mechanism of action of Cbz-D-Trp-OH in peptide synthesis, detailing its application, relevant experimental protocols, and potential challenges. The incorporation of D-amino acids, such as D-Tryptophan, is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Core Mechanism of Action: The Cbz Protecting Group

The primary role of the Cbz group is to temporarily block the α-amino functionality of an amino acid, preventing its unwanted participation in peptide bond formation. This protection allows for the selective activation of the carboxyl group of the Cbz-protected amino acid, enabling it to react with the free amino group of another amino acid or a resin-bound peptide chain.

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The resulting carbamate is stable to a range of reaction conditions used in peptide synthesis, including the basic conditions used for Fmoc deprotection, making the Cbz and Fmoc strategies orthogonal.

Deprotection of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenation. In this process, a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source are used to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This deprotection method is clean, with byproducts that are easily removed.

Application of this compound in Peptide Synthesis

This compound is a valuable building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Its use is particularly relevant in the synthesis of peptides where the incorporation of a D-tryptophan residue is desired for enhanced biological stability.

Challenges Associated with Tryptophan

The indole side chain of tryptophan is susceptible to oxidation and modification during peptide synthesis, particularly under acidic conditions used for cleavage from the resin in Boc-based SPPS.[1] To mitigate these side reactions, the indole nitrogen is often protected with a secondary protecting group, such as the formyl (For) or tert-butyloxycarbonyl (Boc) group.[2]

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for the key steps involving Cbz-protected amino acids in peptide synthesis. It is important to note that specific yields and purities can vary depending on the peptide sequence, coupling reagents, and reaction conditions.

| Parameter | This compound Coupling (Solid-Phase) | This compound Coupling (Solution-Phase) | Cbz-Deprotection (Catalytic Hydrogenation) |

| Coupling Reagent | HBTU/DIPEA | DCC/HOBt | - |

| Reaction Time | 2-4 hours | 12-24 hours | 2-16 hours |

| Typical Yield | >95% (coupling efficiency) | 60-85% | >90% |

| Typical Purity (Crude) | Dependent on overall synthesis | Variable | High |

| Key Considerations | Longer coupling times may be needed. | Purification required to remove byproducts. | Catalyst poisoning by sulfur-containing residues. |

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis with this compound

This protocol describes the synthesis of a dipeptide, for example, Cbz-D-Trp-Gly-OMe.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

Free-basing of Amino Acid Ester: Dissolve H-Gly-OMe·HCl in DCM and add one equivalent of DIPEA. Stir for 15 minutes at room temperature.

-

Activation of this compound: In a separate flask, dissolve this compound and one equivalent of HOBt in DCM and cool to 0°C. Add one equivalent of DCC.

-

Coupling: Add the free-based glycine methyl ester solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer and concentrate to obtain the crude product. Purify by silica gel chromatography.[3]

Protocol 2: Solid-Phase Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound amino acid in an Fmoc-based solid-phase synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in DMF

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.[1]

Protocol 3: Cbz-Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz group from a peptide.

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-50% by weight of the peptide) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature. The reaction time can range from 2 to 16 hours, depending on the substrate and reaction scale.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with MeOH. Concentrate the filtrate to obtain the deprotected peptide.[3]

Mandatory Visualizations

Potential Side Reactions and Mitigation

-

Racemization: Activation of the carboxyl group of this compound can lead to racemization. The use of coupling additives like HOBt can help to suppress this side reaction.[4] Chiral HPLC can be employed to analyze the extent of racemization.

-

Tryptophan Side Chain Modification: As mentioned, the indole side chain is susceptible to oxidation and alkylation. Using a Boc or Formyl protecting group on the indole nitrogen can prevent these reactions.[2]

-

Incomplete Deprotection: In catalytic hydrogenation, catalyst poisoning by sulfur-containing amino acids can lead to incomplete deprotection. Using a fresh, high-quality catalyst and ensuring the purity of the peptide are crucial.

Conclusion

This compound is a valuable reagent in peptide synthesis, enabling the introduction of D-tryptophan to enhance peptide stability. A thorough understanding of its mechanism of action, coupled with optimized protocols for coupling and deprotection, is essential for its successful application. While challenges such as potential side reactions exist, they can be effectively managed through careful experimental design and the use of appropriate protecting group strategies and reaction conditions. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and robust peptide-based therapeutics.

References

Cbz-D-Trp-OH: A Technical Guide for the Incorporation of Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-α-Carbobenzyloxy-D-Tryptophan (Cbz-D-Trp-OH) for the incorporation of the unnatural D-Tryptophan amino acid into peptide chains. The strategic inclusion of unnatural amino acids, particularly D-isomers, is a cornerstone of modern drug discovery and protein engineering. It offers a powerful method to enhance peptide stability against enzymatic degradation, introduce conformational constraints, and modulate biological activity. This document provides the essential properties, detailed experimental protocols, and comparative data necessary for the successful application of this compound in a research and development setting.

Physicochemical Properties of this compound

This compound is the N-α-protected form of D-Tryptophan, an unnatural isomer of the essential amino acid L-Tryptophan.[1] The carbobenzyloxy (Cbz or Z) group serves as a protecting agent for the alpha-amino group during peptide synthesis, preventing unwanted side reactions and polymerization.[2][3] Its properties are summarized below.

| Property | Value | References |

| CAS Number | 2279-15-4 | [1][4] |

| Molecular Formula | C19H18N2O4 | [1][4] |

| Molecular Weight | 338.36 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 122-124°C | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |

| pKa | 3.98 ± 0.10 (Predicted) | [1] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that revolutionized the synthesis of peptides.[5] In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble resin support, which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing.[5][6]

While modern SPPS predominantly uses Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies, the Cbz group, introduced by Bergmann and Zervas, was the first reversible Nα-protecting group developed for peptide synthesis and remains relevant.[3] The primary distinction lies in the deprotection conditions, as detailed in the comparative table below.

| Protecting Group | Protection Chemistry | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Cbz (Z) | Benzyl Chloroformate | Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Orthogonal to many other protecting groups; Stable to mildly acidic/basic conditions. | Requires specialized equipment for hydrogenation; Not suitable for peptides with sulfur-containing residues (e.g., Cys, Met) due to catalyst poisoning. |

| Boc | Di-tert-butyl dicarbonate | Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA) | Well-established for long or difficult sequences ("Fast Boc" protocol).[5] | Repetitive acid treatment can lead to side reactions; Final cleavage often requires hazardous strong acids like HF.[3][5][7] |

| Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% Piperidine in DMF) | Milder conditions are compatible with acid-sensitive residues and linkers.[3] | Base-catalyzed side reactions can occur; Aggregation of the growing peptide chain can be an issue.[6] |

General Workflow for Solid-Phase Peptide Synthesis

The process of SPPS is cyclical, involving the sequential addition of protected amino acids to the growing peptide chain anchored on a solid support.

Caption: General workflow of Fmoc/Boc solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual stepwise synthesis for incorporating a this compound residue into a peptide sequence on a Wang resin (for a C-terminal acid), assuming the preceding amino acid has been deprotected.

Materials:

-

Wang resin pre-loaded with the C-terminal amino acid

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), Dichloromethane (DCM)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Hydrogen source (H₂ balloon or hydrogenation apparatus)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[7][8] Drain the solvent.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 eq.) in DMF.

-

Add DCC (3-5 eq.) to the solution and stir for 10 minutes at 0°C to pre-activate the amino acid and form the active ester. Alternatively, use HBTU/HATU with DIPEA for activation.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the swollen, deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[8]

-

Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[8]

-

Cbz-Group Deprotection (Catalytic Hydrogenolysis):

-

Suspend the peptide-resin in a suitable solvent like MeOH or THF.

-

Add the 10% Pd/C catalyst (catalytic amount).

-

Purge the vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Allow the reaction to proceed for 1-4 hours, monitoring for completion by TLC or LC-MS analysis of a small cleaved sample.

-

Critical Step: Filter the reaction mixture carefully through a pad of Celite to remove the Pd/C catalyst. This step is crucial to prevent catalyst contamination in subsequent steps.

-

Wash the resin with the reaction solvent and then with DMF to prepare for the next coupling cycle.

-

-

Chain Elongation: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Side-Chain Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[8]

-

Treat the dry resin with a TFA-based cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[8]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

-

Collect the peptide by centrifugation, wash with cold ether, and dry.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Caption: Cleavage of the Cbz protecting group from a peptide.

Biological Relevance and Application

The incorporation of D-Tryptophan can profoundly impact the biological function of a peptide. D-amino acids are not recognized by proteases, rendering the peptide resistant to enzymatic degradation and increasing its in vivo half-life. Furthermore, the D-configuration imposes a specific conformational constraint on the peptide backbone, which can lock the molecule into a bioactive conformation, potentially enhancing its binding affinity and selectivity for a biological target.

For example, D-Tryptophan has been incorporated into potent antagonists of the Oxytocin receptor, which are investigated for treating conditions like preterm labor.[1] An antagonist peptide works by binding to a receptor but failing to elicit the normal biological response, thereby blocking the endogenous ligand from binding and activating the downstream signaling pathway.

Caption: Conceptual model of a D-Trp peptide as a receptor antagonist.

Alternative Strategies for Unnatural Amino Acid Incorporation

While this compound is a tool for chemical synthesis, researchers in chemical biology also employ advanced biological methods for incorporating unnatural amino acids (UAAs) directly into proteins in living systems. These methods typically rely on the expansion of the genetic code.

-

Amber Suppression Technology: This is the most popular approach, where a nonsense "stop" codon (typically UAG, or amber codon) is repurposed to encode a UAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair that is specific for the desired UAA and does not interfere with the host cell's translational machinery.[10][11]

-

Cell-Free Protein Synthesis (CFPS): CFPS systems provide a robust platform for producing proteins containing UAAs without the constraints of a living cell, such as membrane permeability or toxicity of the UAA. This method also often utilizes orthogonal aaRS/tRNA pairs to incorporate the UAA at specific sites.

These biological methods are powerful for producing large proteins with site-specifically incorporated UAAs but are not directly compatible with building blocks like this compound, which are designed for the distinct process of chemical peptide synthesis.

References

- 1. N-Cbz-D-Tryptophan | 2279-15-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-Cbz-D-Tryptophan (Z-D-Trp-OH) - as an amino acid derivative/peptide KSM/WS Online | Advent [adventchembio.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Cbz-D-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Carbobenzyloxy-D-tryptophan (N-Cbz-D-tryptophan). The information presented herein is intended to support research, development, and application of this compound in peptide synthesis and broader drug discovery efforts.

N-Cbz-D-tryptophan is a derivative of the unnatural D-isomer of the essential amino acid tryptophan.[1][2] The attachment of a carbobenzyloxy (Cbz or Z) protecting group to the alpha-amino function makes it a crucial building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.[1] This protecting group prevents the amino group from participating in unwanted reactions while allowing for chemical modifications at other sites of the molecule.[1] It is typically synthesized by reacting D-tryptophan with benzyl chloroformate under basic conditions.[1][3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of N-Cbz-D-tryptophan are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 2279-15-4 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 338.36 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder. | [1][4] |

| Melting Point | 122-124 °C | [2][4] |

| Boiling Point (Predicted) | 619.1 ± 55.0 °C | [2][4] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [2][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][2][4] |

Computed Molecular Descriptors

Computational properties provide further insight into the molecule's behavior and potential interactions.

| Property | Value | References |

| Topological Polar Surface Area | 91.4 Ų | [1][5] |

| Rotatable Bond Count | 7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Complexity | 464 | [1] |

Solubility Profile

N-Cbz-D-tryptophan is sparingly soluble in water but shows good solubility in various organic solvents, a critical consideration for reaction and purification conditions.[1] It is reported as soluble in methanol.[1][2][4]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[6]

Methodology:

-

Preparation : An excess amount of N-Cbz-D-tryptophan is added to a known volume of the desired solvent (e.g., methanol, ethanol, water) in a sealed vial or flask.

-

Equilibration : The container is agitated at a constant temperature, typically using an orbital shaker, for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[6]

-

Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, commonly by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[6]

-

Quantification : The concentration of N-Cbz-D-tryptophan in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve created with standards of known concentrations is used for accurate quantification.[6]

-

Reporting : Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[6]

Acidity (pKa)

The predicted pKa of N-Cbz-D-tryptophan is approximately 3.98 ± 0.10.[1][2][4] This value corresponds to the dissociation of the carboxylic acid proton. Understanding the pKa is vital for designing extraction, purification, and formulation strategies, as the charge state of the molecule is pH-dependent.

Experimental Protocol: pKa Determination by Titration

The pKa values of an amino acid derivative can be determined experimentally by performing an acid-base titration and analyzing the resulting titration curve.[7][8]

Methodology:

-

Sample Preparation : A precise amount of N-Cbz-D-tryptophan is dissolved in a known volume of water, potentially with a co-solvent if needed to ensure solubility.

-

Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette is filled with a standardized titrant, typically a strong base like 0.1 M NaOH.[8][9]

-

Titration Process : The titrant is added to the amino acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.[8][10]

-

Data Analysis : A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

pKa Determination : The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the flattest region (buffer region) of the initial part of the titration curve.[11]

Optical Activity

As a chiral molecule, N-Cbz-D-tryptophan rotates the plane of polarized light. This property is measured as specific rotation and is a key indicator of enantiomeric purity.

This indicates a dextrorotatory compound, meaning it rotates plane-polarized light in a clockwise direction under the specified conditions.[13]

Experimental Protocol: Measurement of Specific Rotation

Optical rotation is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[14]

Methodology:

-

Sample Preparation : A solution of N-Cbz-D-tryptophan is prepared by accurately weighing the compound and dissolving it in a specific volume of a designated solvent (e.g., methanol) to a known concentration (e.g., 1 g/mL or 1 g/100mL).[15]

-

Instrument Calibration : The polarimeter is calibrated using a blank (the pure solvent) to set a zero reference point.

-

Measurement : The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). Plane-polarized light (often from a sodium D-line source, 589 nm) is passed through the sample.[13][15]

-

Data Recording : The instrument measures the angle of rotation (the observed rotation, α) in degrees.[16]

-

Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters (dm).[17]

Biological Context and Signaling Pathways

While N-Cbz-D-tryptophan is a synthetic intermediate, its core structure, D-tryptophan, and related tryptophan metabolites are biologically significant. Understanding these pathways is crucial for drug development professionals.

Tryptophan Metabolism

The vast majority of dietary L-tryptophan is metabolized via the kynurenine pathway, with smaller amounts converted to serotonin or metabolized by gut microbiota into indoles.[18][19] These pathways produce numerous bioactive molecules that regulate immune responses, neuronal function, and gut homeostasis.[19][20]

References

- 1. guidechem.com [guidechem.com]

- 2. N-Cbz-D-Tryptophan | 2279-15-4 [chemicalbook.com]

- 3. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. N-(Benzyloxycarbonyl)-D-tryptophan | C19H18N2O4 | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. edu.rsc.org [edu.rsc.org]

- 11. scribd.com [scribd.com]

- 12. N-Cbz-D-Tryptophan Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Cbz-D-Trp-OH solid-phase peptide synthesis protocol

An in-depth guide to the solid-phase synthesis of peptides incorporating Cbz-D-Trp-OH, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols, data presentation, and a visual representation of the experimental workflow.

Application Notes

The incorporation of D-amino acids, such as D-Tryptophan, is a critical strategy in medicinal chemistry to enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation. The carboxybenzyl (Cbz or Z) protecting group is a classic amine protecting group, typically removed by hydrogenolysis or strong acids. While modern solid-phase peptide synthesis (SPPS) predominantly utilizes the Fmoc/tBu strategy, the use of Cbz-protected amino acids can be advantageous in specific synthetic schemes, particularly within a Boc/Bzl protection strategy or for the introduction of the N-terminal amino acid.

The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions of final cleavage. Therefore, careful selection of scavengers for the cleavage cocktail is essential to ensure the integrity of the peptide. This protocol will focus on the manual synthesis of a model peptide utilizing this compound, employing a 2-chlorotrityl chloride resin which allows for mild cleavage conditions to release the peptide with side-chain protecting groups intact if desired.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a representative solid-phase synthesis of a model peptide incorporating this compound on a 0.1 mmol scale. Actual results may vary depending on the specific peptide sequence, reagents, and synthetic techniques employed.

| Parameter | Expected Value | Notes |

| Resin Loading (2-Chlorotrityl Chloride) | 0.4 - 1.0 mmol/g | Dependent on the specific resin used. |

| Amino Acid Equivalents | 3 - 5 eq. per coupling | Relative to the resin loading. |

| Coupling Reagent Equivalents (HBTU) | 2.95 eq. per coupling | Relative to the resin loading. |

| Base Equivalents (DIPEA) | 6 - 10 eq. per coupling | N,N-Diisopropylethylamine. |

| Boc Deprotection Time | 2 x 15 minutes | Using 25-50% TFA in DCM. |

| Coupling Time | 1 - 4 hours per residue | Monitored by a qualitative test (e.g., Kaiser test). |

| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cleavage cocktail. |

| Expected Crude Yield | >80% | Based on the initial resin loading. |

| Expected Purity (Crude) | >75% | As determined by HPLC. |

Experimental Workflow

The diagram below illustrates the key stages in the solid-phase synthesis of a peptide incorporating this compound.

Application Notes and Protocols for the Manual Synthesis of Peptide Fragments Using Cbz-D-Trp-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The manual synthesis of peptides, particularly through solution-phase methods, remains a cornerstone of medicinal chemistry for producing specific fragments, short peptides on a large scale, and analogs for structure-activity relationship (SAR) studies. The incorporation of non-canonical amino acids, such as D-isomers, is a key strategy for enhancing peptide stability against enzymatic degradation.[1]

This document provides detailed application notes and protocols for the manual synthesis of peptide fragments using Nα-benzyloxycarbonyl-D-tryptophan (Cbz-D-Trp-OH). The benzyloxycarbonyl (Cbz or Z) group, pioneered by Bergmann and Zervas, is a classic and robust amine-protecting group.[2][3] Its stability to a range of conditions and its facile removal via catalytic hydrogenolysis make it highly valuable for the controlled, stepwise assembly of peptides.[3][4] Special consideration is given to the tryptophan residue, as its indole side chain can be susceptible to modification under certain acidic conditions.[2][5]

Application Notes

2.1 The Role of the Cbz Protecting Group

The Cbz group protects the α-amino group of the amino acid, preventing self-polymerization and allowing for the specific activation of the carboxyl group for peptide bond formation.[3]

-

Introduction: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (pH 8-10).[4][6]

-

Stability: It is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions used for Boc deprotection, making it suitable for orthogonal protection schemes.

-

Cleavage: The most common and mild method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ over a Palladium-on-carbon catalyst), which yields the free amine, toluene, and carbon dioxide.[7] This method is highly selective and preserves the integrity of the peptide backbone and most other protecting groups.[3] Strong acids such as HBr in acetic acid can also be used for deprotection.[4]

2.2 Considerations for Cbz-D-Tryptophan

-

Chiral Integrity: The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is highly recommended when using carbodiimide activators like DCC or DIC. These additives minimize the risk of racemization at the activated carboxyl center.[8]

-

Side-Chain Protection: While the Cbz group protects the N-terminus, the indole side chain of tryptophan is nucleophilic and can be modified by reactive carbocations generated during final cleavage if strong acids are used with other protecting groups (like Boc).[5] For fragment synthesis where the Cbz group is removed by hydrogenolysis, side-chain protection for tryptophan is often unnecessary.

-

Solubility: Cbz-protected amino acids and peptide fragments are often highly hydrophobic, which can aid in purification by crystallization but may pose challenges for solubility in certain solvents.[9] Common solvents for solution-phase synthesis include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1]

Experimental Protocols

This section details the manual solution-phase synthesis of a model dipeptide, Cbz-D-Trp-Gly-OMe, to illustrate the core procedures of coupling, work-up, and deprotection.

3.1 Protocol: Peptide Coupling (this compound + H-Gly-OMe)

This protocol describes the formation of a peptide bond between this compound and glycine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

This compound (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Dichloromethane (DCM), Anhydrous

-

Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Amino Component Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature to generate the free base.

-

Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM to the this compound solution. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Coupling Reaction: Add the prepared H-Gly-OMe free base solution from step 1 to the activated carboxyl component mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as EtOAc/Hexane (e.g., 1:1 v/v) to observe the consumption of the starting materials.

3.2 Protocol: Work-up and Purification

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of fresh DCM.

-

Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove unreacted amine and excess DIPEA.

-

Saturated NaHCO₃ (2x) to remove unreacted carboxyl component and HOBt.

-

Brine (1x) to remove residual salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude Cbz-D-Trp-Gly-OMe can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) or by flash column chromatography on silica gel.

3.3 Protocol: Cbz-Group Deprotection (Hydrogenolysis)

-

Setup: Dissolve the purified Cbz-D-Trp-Gly-OMe (1.0 eq) in a suitable solvent such as methanol, ethanol, or THF.

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, ~10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator for larger scales). Evacuate and backfill the flask with H₂ several times to ensure an inert atmosphere has been replaced.

-

Stir the mixture vigorously under the H₂ atmosphere at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Wash the Celite pad with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-D-Trp-Gly-OMe.

Data Presentation

The following tables provide representative data for the synthesis and purification of peptide fragments using the described methods. Actual results may vary based on the specific peptide sequence and reaction scale.

Table 1: Representative Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Time (hours) | Typical Crude Yield (%) |

| Coupling | This compound, H-Gly-OMe, DCC/HOBt | DCM | 12 - 24 | 85 - 95% |

| Deprotection | Cbz-D-Trp-Gly-OMe, H₂/Pd-C | Methanol | 2 - 6 | >95% (quantitative) |

Table 2: Purification and Characterization Data

| Compound | Purification Method | Purity (by HPLC) | Characterization Methods |

| Cbz-D-Trp-Gly-OMe | Recrystallization or Flash Chromatography | >98% | TLC, HPLC, ¹H-NMR, MS |

| H-D-Trp-Gly-OMe | Direct use after filtration | >95% | TLC, HPLC, MS |

Note: Purity and yields are based on typical outcomes reported in chemical literature. For protected fragments, purification yields of 53-86% after chromatography are common.[10]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this document.

Caption: Chemical pathway for the DCC/HOBt mediated coupling of this compound.

Caption: Experimental workflow for manual solution-phase peptide fragment synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. peptide.com [peptide.com]

- 6. Page loading... [wap.guidechem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. MPLC purification of protected peptide fragments | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Coupling Cbz-D-Trp-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as D-isomers and those with N-terminal modifications, is a critical strategy in modern drug discovery and peptide science. Cbz-D-Tryptophan (Cbz-D-Trp-OH) is a valuable building block that introduces a D-amino acid, often enhancing peptide stability against enzymatic degradation, and an N-terminal Carbobenzyloxy (Cbz) protecting group, which can be a final feature of the peptide or a precursor for further modification.

This document provides detailed application notes and protocols for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS). It covers the selection of appropriate coupling reagents, strategies to minimize side reactions, and detailed experimental procedures.

Key Considerations for Coupling this compound

The successful incorporation of this compound requires careful consideration of several factors:

-

Coupling Efficiency: The bulky nature of the tryptophan side chain and the Cbz group can present steric challenges. The choice of coupling reagent is paramount to achieving high coupling yields.

-

Racemization: While D-Tryptophan is already a non-standard isomer, preventing racemization at the alpha-carbon during activation and coupling is crucial to ensure the stereochemical integrity of the final peptide.

-

Indole Side-Chain Protection: The indole nucleus of tryptophan is susceptible to oxidation and alkylation under the acidic conditions of cleavage and during the coupling reaction itself. While the use of a side-chain protecting group such as tert-butyloxycarbonyl (Boc) is common in standard Fmoc-SPPS, it is less frequently used with N-terminal Cbz protection. For syntheses sensitive to side reactions, the use of Cbz-D-Trp(Boc)-OH is recommended.

-

Cbz Group Stability: The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for cleavage in standard Fmoc/tBu-based SPPS. This allows for the synthesis of N-terminally Cbz-protected peptides.

Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of this compound. While specific quantitative data for the coupling efficiency and racemization of this compound with various modern reagents is not extensively documented, a qualitative comparison based on established principles of peptide chemistry can guide the selection process.

| Coupling Reagent Class | Examples | Relative Reactivity & Speed | Racemization Potential | Key Advantages | Potential Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Low (HATU < HBTU) | Fast and efficient, suitable for sterically hindered couplings. | Can cause guanidinylation of the N-terminal amine if used in excess. Higher cost. |

| Phosphonium Salts | PyBOP, PyAOP | High | Very Low | Low racemization risk; avoids guanidinylation side reaction. | Byproducts can be difficult to remove; may be less reactive than uronium salts. |

| Carbodiimides | DIC (+ HOBt/Oxyma) | Moderate | Moderate (suppressed by additives) | Cost-effective and widely used. | Slower reaction rates; formation of insoluble DCU byproduct with DCC. |

Recommendation: For the coupling of a sterically demanding and potentially racemization-prone amino acid like this compound, HATU is highly recommended due to its high reactivity and low racemization potential. PyBOP is an excellent alternative to mitigate the risk of guanidinylation. For a more economical option, DIC/HOBt or DIC/Oxyma can be effective, though longer coupling times may be necessary.

Experimental Protocols

The following protocols are designed for the manual coupling of this compound as the final amino acid onto a peptide-resin synthesized using a standard Fmoc/tBu strategy. The protocols assume a 0.1 mmol synthesis scale.

Prerequisites: The peptide-resin has been synthesized up to the desired length, and the final Fmoc group has been removed according to standard procedures, followed by thorough washing with DMF.

Protocol 1: Coupling using HATU

-

Reagent Preparation:

-

In a clean, dry vial, dissolve this compound (4 equivalents, 0.4 mmol, 135.3 mg) and HATU (3.95 equivalents, 0.395 mmol, 150.2 mg) in 2 mL of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol, 140 µL) to the solution.

-

-

Pre-activation:

-

Gently agitate the solution for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-